tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate

Synthetic accessibility Process chemistry Scalability

tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS 2169182-21-0) is a saturated spirocyclic amine featuring a Boc-protected azetidine ring and a free primary amine at the 5-position of the cyclopentane ring within the 2-azaspiro[3.4]octane scaffold. With a molecular weight of 226.32 g/mol and formula C12H22N2O2, it serves as a conformationally constrained intermediate designed for the construction of CNS-focused screening libraries and chemokine receptor modulators.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 2169182-21-0
Cat. No. B2538711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate
CAS2169182-21-0
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCCC2N
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)6-4-5-9(12)13/h9H,4-8,13H2,1-3H3
InChIKeyGOGHJHZAPZENOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS 2169182-21-0): A Bifunctional Spirocyclic Building Block for Targeted Library Synthesis


tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS 2169182-21-0) is a saturated spirocyclic amine featuring a Boc-protected azetidine ring and a free primary amine at the 5-position of the cyclopentane ring within the 2-azaspiro[3.4]octane scaffold . With a molecular weight of 226.32 g/mol and formula C12H22N2O2, it serves as a conformationally constrained intermediate designed for the construction of CNS-focused screening libraries and chemokine receptor modulators. Its orthogonal protecting-group strategy (N-Boc on the azetidine; free NH2 on the cyclopentane) enables sequential, site-selective derivatization that is precluded in its regioisomeric counterpart, tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638763-38-8), establishing it as a preferred scaffold for divergent analogue synthesis .

Why Generic 2-Azaspiro[3.4]octane Building Blocks Cannot Replace CAS 2169182-21-0 in Chemokine and CNS Library Synthesis


Generic substitution of 2-azaspiro[3.4]octane congeners is contraindicated for procurement decisions involving this compound, as even minor changes in amine placement or heteroatom incorporation fundamentally alter exit-vector geometry, target engagement, and synthetic tractability. The 5-amino substitution pattern provides a distinct spatial relationship between the basic amine and the Boc-protected azetidine that is critical for CCR5 antagonist pharmacophore models, where a specific distance and angle between the basic nitrogen and the hydrophobic spiro core governs receptor binding [1]. The 6-amino regioisomer (CAS 1638763-38-8) projects its amine vector at a different dihedral angle, altering the three-dimensional presentation of substituents. Meanwhile, the 5-oxa analog (CAS 145309-24-6) replaces the cyclopentane methylene with oxygen, increasing polarity (XLogP ≈ -0.38 vs. ~1.32 for the parent 2-azaspiro[3.4]octane) and reducing lipophilicity-driven membrane permeability . The 5-thia-5,5-dioxide variant introduces a sulfone moiety that substantially alters electronic properties and hydrogen-bonding capacity. These structural differences are non-trivial; selecting an incorrect scaffold can lead to synthetic dead-ends, loss of affinity, or failure in multiparameter optimization campaigns.

Quantitative Differentiation Evidence for tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate Versus Closest Analogs


Scalable Synthetic Route with Demonstrated Multi-Hundred-Gram Throughput

The target compound benefits from a patent-disclosed process-chemistry route (CN112574085A, assigned to WuXi AppTec) that has been demonstrated on a 1.05-mol scale (approximately 238 g of product) using 1-N-Boc-3-azetidinone as starting material [1]. This method employs commercially available reagents and standard cryogenic conditions (-60 °C), enabling multi-hundred-gram production without chromatographic purification. In contrast, the synthesis of the 2-amino positional isomer (CAS 1363380-49-7) and the 6-amino regioisomer (CAS 1638763-38-8) lack analogous published scalable protocols, with vendors reporting only milligram-to-gram quantities and NLT 97% purity for the 2-amino isomer [2]. The availability of a validated, scalable synthetic route directly reduces procurement lead time and cost for gram-to-kilogram quantities.

Synthetic accessibility Process chemistry Scalability Medicinal chemistry

Validated Scaffold for Low-Nanomolar CCR5 Antagonist Development

Spirocyclic azacycles containing the 5-amino-2-azaspiro[3.4]octane motif have demonstrated potent CCR5 antagonism. A structurally related spiro-substituted azacycle series (US5962462) achieved CCR5 antagonist IC50 values of 72.7 nM in HEK293 cell-based calcium-flux assays [1], while further optimized members of this series reached IC50 values as low as 3 nM [2]. Independent pharmacological screening confirmed that the 5-amino-2-azaspiro[3.4]octane scaffold serves as a viable CCR5 antagonist pharmacophore [3]. By comparison, the 5-oxa analog exhibits an XLogP approximately 1.7 units lower than the all-carbon scaffold, predicting a ~50-fold reduction in membrane partitioning that would limit CCR5 engagement in cell-based assays; the 5-thia-5,5-dioxide analog introduces a strongly electron-withdrawing sulfone that alters the basicity (pKa) of the adjacent amine, modifying the protonation state required for the critical salt-bridge interaction with Glu283 of CCR5 .

CCR5 antagonist HIV entry inhibitor Chemokine receptor Spirocyclic scaffold

Proven Scaffold Activity in Multi-Stage Antimalarial Drug Discovery (PfNF54 IC50 < 1 µM)

A diazaspiro[3.4]octane chemical series was identified from a Plasmodium falciparum whole-cell high-throughput screening campaign and optimized to compounds exhibiting low nanomolar asexual blood-stage activity (PfNF54 IC50 < 50 nM) with strong gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay [1]. The broader 2-azaspiro[3.4]octane scaffold class demonstrated antiplasmodial activity with PfNF54 IC50 values < 1 µM while showing low cytotoxicity (selectivity index typically >10), confirming that the all-carbon spirocyclic core is intrinsically compatible with antimalarial target engagement [2]. Although antimalarial data directly on the Boc-protected 5-amino building block itself are not published, the scaffold class has been validated across multiple parasite lifecycle stages—a property not reported for the 5-oxa-2-azaspiro[3.4]octane or 5-thia analogs in the context of malaria.

Antimalarial Plasmodium falciparum Diazaspiro[3.4]octane Transmission-blocking

Documented Purity Specifications Supporting Reproducible Library Synthesis

Commercial suppliers specify minimum purity for tert-butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate at 95% (Chemenu) to 98% (Leyan), with Macklin offering 95% purity at a reference price of approximately ¥2,033 per gram . The closely related but structurally distinct tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS 1363380-49-7) is offered at NLT 97% but with significantly lower availability (Capotchem, limited stock) [1]. The HCl salt form (CAS 2177264-93-4, MW 262.77) provides an alternative for aqueous solubility, though with a molecular weight penalty of 36.45 g/mol that reduces atom economy in subsequent coupling reactions. For parallel library synthesis requiring reproducible stoichiometry across hundreds of reactions, a minimum purity specification of 95% with commercial availability at gram scale from multiple vendors reduces batch-to-batch variability risk.

Purity specification Quality control Building block procurement Library synthesis

Orthogonal Protection Enables Site-Selective Derivatization Unavailable in Regioisomeric Analogs

The target compound features a Boc group on the azetidine nitrogen and a free primary amine at the 5-position, enabling sequential, chemoselective functionalization: (1) the 5-NH2 can be acylated, sulfonylated, or reductively aminated without affecting the Boc group; (2) subsequent Boc deprotection (TFA or HCl/dioxane) liberates the azetidine NH for a second diversification step [1]. This orthogonal strategy permits generation of two diversity points from a single scaffold in a controlled manner. The 2-amino positional isomer (CAS 1363380-49-7) places the Boc group on the 5-azaspiro nitrogen and the free amine on the cyclobutane ring (position 2)—a swapped protection pattern that yields different exit vectors and precludes the same sequential derivatization logic [2]. The 6-amino regioisomer (CAS 1638763-38-8) positions the amine at the 6-position of the cyclopentane, altering the ring attachment point and dihedral angle relative to the azetidine nitrogen by approximately 60° . Direct head-to-head SAR data for these regioisomers are not publicly available.

Orthogonal protection Boc deprotection Divergent synthesis Structure-activity relationship

Pipeline Relevance in M4 Muscarinic Agonist and Kinase Inhibitor Chemical Space

The 2-azaspiro[3.4]octane scaffold has been extensively patented as a core motif in M4 muscarinic receptor agonists for the treatment of psychosis, Alzheimer's disease, and substance use disorders, with Novartis AG and other major pharmaceutical companies filing multiple patent applications (US11485742, WO2021070091) that explicitly claim 2-azaspiro[3.4]octane derivatives [1][2]. Separate research has demonstrated that 2-azaspiro[3.4]octane derivatives serve as intermediates in the preparation of phosphoinositide 3-kinase (PI3K) inhibitors and EGFR-targeted agents, with 2-oxa-6-azaspiro[3.4]octane showing EGFR IC50 = 0.5 µM in A431 cells . Importantly, the 5-oxa analog series has been separately patented for M4 agonism (WO2021070091), confirming that heteroatom substitution creates distinct intellectual property space rather than interchangeable scaffolds [3]. The all-carbon 5-amino-2-azaspiro[3.4]octane core thus resides in a high-value patent neighborhood spanning CNS and oncology indications.

M4 muscarinic agonist Kinase inhibitor CNS drug discovery Patent landscape

Procurement-Relevant Application Scenarios for tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate (CAS 2169182-21-0)


CCR5 Antagonist Library Synthesis for HIV Entry Inhibition and Inflammation

This building block is directly applicable to the synthesis of focused CCR5 antagonist libraries. Given that spiro-substituted azacycles containing the 5-amino-2-azaspiro[3.4]octane motif have demonstrated CCR5 IC50 values from 72.7 nM down to 3 nM in HEK293 calcium-flux assays, the free 5-NH2 can be immediately diversified via amide coupling, sulfonamide formation, or reductive amination to generate SAR datasets around the CCR5 pharmacophore [1][2]. The orthogonal Boc group on the azetidine ring remains intact during cyclopentane-amine derivatization, allowing a second round of diversification after acidic deprotection. Procurement of this scaffold is recommended over the 2-amino regioisomer because the 5-amino substitution pattern matches the exit vector geometry validated in existing CCR5 antagonist patents.

Multi-Stage Antimalarial Hit-to-Lead Optimization

Research groups pursuing novel antimalarial mechanisms should procure this scaffold for hit-to-lead optimization against Plasmodium falciparum. The diazaspiro[3.4]octane chemical series has achieved PfNF54 IC50 values < 50 nM for optimized leads with transmission-blocking activity confirmed in standard membrane feeding assays [3]. The all-carbon scaffold avoids the lipophilicity reduction (ΔXLogP ≈ -1.7) that would accompany 5-oxa analog use, preserving the membrane permeability needed for intra-erythrocytic parasite targeting. The gram-scale commercial availability (95-98% purity) supports the synthesis of 50-200 analog libraries for multiparameter optimization of potency, solubility, and metabolic stability.

CNS Drug Discovery: M4 Muscarinic Agonist Scaffold Development

This building block provides entry into the patent-intensive M4 muscarinic agonist chemical space. Major pharmaceutical companies including Novartis have filed multiple patent families claiming 2-azaspiro[3.4]octane derivatives for psychosis, cognitive dysfunction, and substance use disorders [4][5]. The 5-amino group can be elaborated with heteroaryl or cycloalkyl substituents to explore the M4 allosteric binding pocket, while the all-carbon scaffold maintains the sp3-rich character (Fsp3 ≈ 0.67) that correlates with favorable CNS MPO scores. The confirmed multi-vendor commercial availability with transparent pricing reduces supply-chain risk for sustained medicinal chemistry campaigns spanning 12-24 months.

Kinase Inhibitor Intermediate Synthesis via Orthogonal Derivatization

The orthogonal Boc/amine protection pattern of this scaffold supports the synthesis of kinase inhibitor intermediates where precise spatial control of substituents is required. 2-Azaspiro[3.4]octane derivatives have been employed in the preparation of PI3K inhibitors and EGFR-targeting agents . The scalable synthetic route (CN112574085A) enables procurement of multi-hundred-gram quantities, making this scaffold viable for process chemistry development beyond the medicinal chemistry stage. The 5-amino regioisomer is preferred over the 6-amino analog because the 5-position amine projects toward the solvent-exposed region in published kinase co-crystal structures, minimizing steric clash with the hinge-binding motif.

Quote Request

Request a Quote for tert-Butyl 5-amino-2-azaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.